molecular formula C15H13I2NO B14237339 Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- CAS No. 597564-08-4

Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-

Cat. No.: B14237339
CAS No.: 597564-08-4
M. Wt: 477.08 g/mol
InChI Key: PYDJMECBKDMXKJ-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with active carbonyl compounds. This particular compound is characterized by the presence of iodine atoms at the 4 and 6 positions of the phenol ring, and a 2,6-dimethylphenyl group attached via an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- typically involves the following steps:

    Condensation Reaction: The primary amine (2,6-dimethylaniline) reacts with 4,6-diiodosalicylaldehyde under acidic or basic conditions to form the Schiff base.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenolic compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can alter the electronic properties of the metal ion, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-chloro-: Similar structure but with chlorine instead of iodine.

    Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-nitro-: Contains a nitro group instead of iodine.

Uniqueness

Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms can participate in various substitution reactions, making this compound versatile for different applications.

Properties

CAS No.

597564-08-4

Molecular Formula

C15H13I2NO

Molecular Weight

477.08 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C15H13I2NO/c1-9-4-3-5-10(2)14(9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3

InChI Key

PYDJMECBKDMXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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